molecular formula C4H13NO7P2 B1665697 Alendronic acid CAS No. 66376-36-1

Alendronic acid

Cat. No. B1665697
Key on ui cas rn: 66376-36-1
M. Wt: 249.10 g/mol
InChI Key: OGSPWJRAVKPPFI-UHFFFAOYSA-N
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Patent
US05159108

Procedure details

contacting tetramethyl phthalimido-1-hydroxybutylidene-bisphosphonate from Step (b) with aqueous hydrochloric acid at a temperature range of 80° C. to reflux to form 4-amino-1-hydroxybutylidene-bisphosphonic acid.
Name
tetramethyl phthalimido-1-hydroxybutylidene-bisphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([CH2:6][CH2:7][CH2:8][C:9]([P:17](=[O:22])([O:20]C)[O:18]C)([P:11](=[O:16])([O:14]C)[O:12]C)[OH:10])C(=O)C2=CC=CC=C12.Cl>>[NH2:5][CH2:6][CH2:7][CH2:8][C:9]([P:17](=[O:18])([OH:20])[OH:22])([P:11](=[O:12])([OH:14])[OH:16])[OH:10]

Inputs

Step One
Name
tetramethyl phthalimido-1-hydroxybutylidene-bisphosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1CCCC(O)(P(OC)(OC)=O)P(OC)(OC)=O)=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature range of 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
to reflux

Outcomes

Product
Name
Type
product
Smiles
NCCCC(O)(P(O)(O)=O)P(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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